IDO1 Inhibitory Activity: 3-(1H-Indol-7-YL)propanenitrile as a Key Pharmacophore Component
Compounds incorporating the 3-(1H-Indol-7-YL)propanenitrile scaffold exhibit IDO1 inhibitory activity. One derivative bearing this scaffold showed an IC50 of 76 nM against IDO1 in IFN-γ stimulated human HeLa cells assessed as inhibition of kynurenine production [1]. A related structural analog from the same chemical series demonstrated an IC50 of 14 nM in IFN-γ/LPS induced human whole blood assay measuring tryptophan/kynurenine levels after 18 hours [2]. In contrast, a distinct recombinant human IDO1 assay using L-tryptophan as substrate reported an IC50 of 3,180 nM (3.18 μM) for a compound containing this motif [3]. This 42-fold to 227-fold range in potency across assay systems underscores the sensitivity of activity to both specific structural context and experimental conditions, making the scaffold valuable for SAR optimization rather than a plug-and-play replacement.
| Evidence Dimension | IDO1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 76 nM (HeLa cell-based assay); 3,180 nM (recombinant enzyme assay) |
| Comparator Or Baseline | Related derivative: 14 nM (human whole blood assay) |
| Quantified Difference | 14 nM vs 76 nM (5.4-fold difference in cell-based context); 3,180 nM vs 76 nM (42-fold difference across assay formats) |
| Conditions | HeLa cells: IFN-γ stimulated, 1 hr pre-incubation, kynurenine production endpoint [1]; Whole blood: IFN-γ/LPS induced, 18 hr incubation, RapidFire MS detection [2]; Recombinant enzyme: L-tryptophan substrate, 45 min incubation [3] |
Why This Matters
The substantial variation in potency across assay conditions demonstrates that this scaffold is a versatile starting point for IDO1 inhibitor development requiring context-specific optimization, not a ready-to-use active pharmaceutical ingredient.
- [1] BindingDB. BDBM50454800 (CHEMBL4210456). IC50: 76 nM. Assay: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells. View Source
- [2] BindingDB. BDBM50559677 (CHEMBL4746203). IC50: 14 nM. Assay: Inhibition of IDO1 in IFN-gamma/LPS induced human whole blood. View Source
- [3] BindingDB. BDBM50550888 (CHEMBL4749277). IC50: 3.18E+3 nM. Assay: Inhibition of recombinant human IDO1 using L-tryptophan as substrate. View Source
